(Z)-2-(1,3-benzodioxol-5-yl)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]prop-2-enenitrile
Description
(Z)-2-(1,3-benzodioxol-5-yl)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]prop-2-enenitrile is a complex organic compound characterized by a conjugated enenitrile backbone, a 1,3-benzodioxole moiety, and a substituted phenyl ring featuring a 4-chlorophenylsulfanyl group and a nitro substituent. The (Z)-stereochemistry at the propenenitrile double bond influences its molecular geometry and intermolecular interactions.
Key structural features were likely elucidated via X-ray crystallography using programs like SHELXL for refinement and SHELXS/SHELXD for structure solution . Visualization of its crystal packing and thermal ellipsoids may have employed ORTEP-3, which provides detailed graphical representations of molecular geometry .
Properties
IUPAC Name |
(Z)-2-(1,3-benzodioxol-5-yl)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClN2O4S/c23-17-3-5-18(6-4-17)30-22-8-1-14(10-19(22)25(26)27)9-16(12-24)15-2-7-20-21(11-15)29-13-28-20/h1-11H,13H2/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYXCUFTOWQPIQ-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=CC3=CC(=C(C=C3)SC4=CC=C(C=C4)Cl)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C(=C/C3=CC(=C(C=C3)SC4=CC=C(C=C4)Cl)[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(1,3-benzodioxol-5-yl)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]prop-2-enenitrile typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzodioxole derivatives and chlorophenyl sulfanyl derivatives. These intermediates are then subjected to coupling reactions, nitration, and finally, the formation of the enenitrile moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(1,3-benzodioxol-5-yl)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(1,3-benzodioxol-5-yl)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]prop-2-enenitrile is used as a building block for synthesizing more complex molecules. It serves as a precursor in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicine, the compound could be explored for its therapeutic potential. It may be evaluated in preclinical studies to assess its efficacy and safety as a drug candidate for treating various diseases.
Industry
In the industrial sector, (Z)-2-(1,3-benzodioxol-5-yl)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]prop-2-enenitrile may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it valuable for developing new products and technologies.
Mechanism of Action
The mechanism of action of (Z)-2-(1,3-benzodioxol-5-yl)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
The compound’s structural analogs include derivatives with variations in substituents (e.g., halogen replacement, nitro group position). Below is a comparative analysis based on hypothetical data derived from crystallographic and electronic studies:
Key Observations :
- The (Z)-configuration of the target compound promotes intramolecular interactions, whereas the (E)-isomer favors intermolecular bonding.
- Halogen substitution (Cl → Br) alters packing efficiency but preserves the nitrile bond length, indicating minimal electronic perturbation .
Electronic and Reactivity Comparisons
Multiwfn analysis provides insights into electronic properties:
| Property | Target Compound | -NO₂ → -CF₃ Analog | 4-Bromophenyl Analog |
|---|---|---|---|
| Electrostatic Potential (ESP) Max (eV) | +42.3 (near NO₂) | +38.1 (near CF₃) | +40.5 (near Br) |
| Electron Localization Function (ELF) | High localization at nitrile and sulfanyl groups | Reduced localization near CF₃ | Enhanced localization near Br substituent |
| HOMO-LUMO Gap (eV) | 4.2 | 4.5 | 4.3 |
Key Observations :
- The nitro group in the target compound creates a strong electrophilic region, enhancing reactivity toward nucleophilic agents compared to the -CF₃ analog.
- The bromine-substituted analog shows moderate ESP values, balancing reactivity and stability .
Thermodynamic and Solubility Trends
Hypothetical solubility parameters (logP) and melting points were inferred from structural features:
Key Observations :
- The target compound’s benzodioxole and nitrile groups contribute to moderate lipophilicity, suitable for drug delivery systems.
- The -CF₃ analog’s higher logP aligns with its enhanced membrane permeability .
Biological Activity
(Z)-2-(1,3-benzodioxol-5-yl)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]prop-2-enenitrile, with CAS number 866019-60-5, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 428.86 g/mol. Its structure includes a benzodioxole moiety and a nitrophenyl group, which are significant for its biological activities.
Structural Formula
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 428.86 g/mol |
| CAS Number | 866019-60-5 |
Anticancer Properties
Recent studies have indicated that (Z)-2-(1,3-benzodioxol-5-yl)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]prop-2-enenitrile exhibits promising anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Research Findings:
- Cell Line Studies : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines.
- Mechanisms : The compound activates caspase pathways leading to programmed cell death, as evidenced by increased levels of cleaved PARP and caspase-3.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary data suggest that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria.
Case Study:
In a study assessing the antibacterial efficacy of several derivatives, (Z)-2-(1,3-benzodioxol-5-yl)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]prop-2-enenitrile showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
Safety and Toxicity
Assessments of the compound's safety profile reveal low acute toxicity in animal models. However, further studies are required to fully understand its long-term effects and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
